4-(Piperidin-4-yl)butanoic acid

NAMPRTase inhibition FK866 synthesis NAD salvage pathway

Failed FK866 syntheses often stem from regioisomer mismatch. 4-(Piperidin-4-yl)butanoic acid is the mandatory C-4 linear building block-the 3-substituted isomer cannot substitute. • Linear 4-carbon tether with terminal carboxylate for PROTAC linker conjugation; ≈1.5 Å greater reach than the 3-isomer. • High thermal stability (mp 214-215 °C) withstands microwave-assisted couplings >120 °C; the HCl salt melts at 113-117 °C. • Zwitterionic free base enables aqueous bioconjugation at near-physiological pH without counterion interference.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 90950-44-0
Cat. No. B1276264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)butanoic acid
CAS90950-44-0
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CNCCC1CCCC(=O)O
InChIInChI=1S/C9H17NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h8,10H,1-7H2,(H,11,12)
InChIKeyMSTPNVITZIFFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yl)butanoic Acid: Regioisomer & Salt-Form Differentiation


4-(Piperidin-4-yl)butanoic acid (CAS 90950-44-0) is a C-4 substituted piperidine-alkanoic acid building block, existing as a free base with a formula C9H17NO2 and a molecular weight of 171.24 g/mol [1]. This compound occupies a specific structural niche among piperidine-butyl acid scaffolds, distinguished by the attachment of the butanoic acid chain at the 4-position of the piperidine ring, which confers distinct physical, chemical, and synthetic utility profiles relative to its regioisomers and salt forms . Its primary documented application is as an essential precursor in the synthesis of FK866 (daporinad), a clinically investigated NAmPRTase inhibitor, where the 4-substitution pattern is structurally mandatory for the construction of the active pharmacophore .

4-(Piperidin-4-yl)butanoic Acid: Isomer & Salt Substitution Risks


In-class piperidine-alkanoic acids cannot be substituted for 4-(piperidin-4-yl)butanoic acid without compromising synthetic outcomes and physicochemical handling. The regioisomer 3-(piperidin-4-yl)butanoic acid (CAS 103039-96-9) introduces a methyl branch on the alkyl chain, altering the geometry of the linker and preventing its use in the synthesis of FK866, where the linear 4-butyl tether is structurally essential . The hydrochloride salt (CAS 84512-08-3) differs markedly in melting point (113–117 °C vs. 214–215 °C for the free base), thermal stability, and storage requirements, directly impacting formulation and reaction conditions . These differences necessitate precise specification during procurement, as generic selection of a “piperidine butyric acid” can lead to failed coupling reactions, unsuitable physical characteristics for solid-phase handling, or incompatibility with downstream synthetic steps.

4-(Piperidin-4-yl)butanoic Acid: Head-to-Head Differentiation Evidence


FK866 Synthesis: 4-Substitution Regiospecificity

4-(Piperidin-4-yl)butanoic acid is an essential precursor for the synthesis of FK866 [(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide], a NAmPRTase inhibitor. The 4-substitution pattern provides the linear butyl chain necessary to span the distance between the piperidine ring and the acrylamide moiety in the final pharmacophore. The 3-substituted regioisomer 3-(piperidin-4-yl)butanoic acid cannot yield FK866 because the methyl branch shortens the effective linker length and introduces a chiral center, altering the spatial orientation incompatible with the active site of NAmPRTase [1].

NAMPRTase inhibition FK866 synthesis NAD salvage pathway

Melting Point Divergence: Free Base vs. Hydrochloride Salt

The free base 4-(piperidin-4-yl)butanoic acid exhibits a melting point of 214–215 °C, characteristic of a zwitterionic or strongly hydrogen-bonded solid lattice . In contrast, the hydrochloride salt melts at 113–117 °C . This >95 °C difference directly impacts thermal stability during drying, grinding, or solid-phase reactions. The free base requires storage under inert gas at 2–8 °C due to hygroscopicity or thermal sensitivity, while the hydrochloride salt can be stored at room temperature in a sealed dry container .

Thermal stability Solid-state characterization Storage condition

pKa Profile Governs pH-Dependent Conjugation Reactivity

The carboxylic acid group of 4-(piperidin-4-yl)butanoic acid has a predicted pKa of 4.79 ± 0.10, while the piperidine secondary amine has an estimated conjugate acid pKa of ~10.5 (class-level inference based on piperidine analogs) . This pKa profile indicates that at physiological pH (7.4), the carboxylic acid is predominantly deprotonated (COO⁻) and the amine is predominantly protonated (NH₂⁺), giving the free base a zwitterionic character that influences its intrinsic solubility and reactivity in amide bond formation. In contrast, the hydrochloride salt pre-protonates the amine, ensuring near-complete amine protonation even at mildly basic conditions, which can alter the kinetics of N-acylation .

pKa prediction Amide coupling pH-dependent solubility

Rotatable Bond Flexibility vs. 3-Substituted Isomer

The 4-substituted regioisomer possesses 4 rotatable bonds along the butanoic acid chain, as computed by PubChem, whereas the 3-substituted isomer (3-(piperidin-4-yl)butanoic acid) has only 3 rotatable bonds due to the methyl branch [1][2]. This additional degree of rotational freedom in the target compound translates to a longer reach and greater conformational sampling of the terminal carboxylate group. For PROTAC linker design or FK866 analog synthesis, this extra bond can be critical for spanning the distance between target protein and E3 ligase binding moieties .

Conformational analysis Linker flexibility Drug design

Achiral Advantage over Chiral 3-Substituted Isomer

4-(Piperidin-4-yl)butanoic acid is achiral (no defined stereocenters), as confirmed by PubChem's 'Defined Atom Stereocenter Count: 0' [1]. In contrast, 3-(piperidin-4-yl)butanoic acid contains one undefined stereocenter (Count: 1) at the methyl-substituted carbon, indicating it is supplied as a racemate [2]. The achiral nature of the target compound eliminates the need for chiral HPLC analysis during quality control, simplifies NMR interpretation, and avoids potential batch-to-batch variability in biological assays arising from differential enantiomer activity.

Chirality Stereochemical complexity QC analytics

4-(Piperidin-4-yl)butanoic Acid: Application Scenarios


NAmPRTase Inhibitor (FK866) Synthesis

Procure the free base or hydrochloride salt of 4-(piperidin-4-yl)butanoic acid as the specific starting material for FK866 synthesis. The 4-substituted linear butyl chain is structurally required for constructing the active pharmacophore; the 3-substituted regioisomer cannot substitute. Sigma-Aldrich explicitly lists this compound as a reactant for FK866 synthesis .

PROTAC Linker with Extended Linear Geometry

Use the free base to construct PROTAC linkers where a linear 4-carbon tether with a terminal carboxylate is needed for conjugation to E3 ligand amines. The 4 rotatable bonds afford approximately 1.5 Å greater reach than the 3-substituted isomer, while the achiral character simplifies ternary complex optimization [1]. For VHL-based PROTACs, the amine can be further functionalized with (S)-glycine derivatives after Boc-protection.

Solid-Phase Peptide Synthesis at High Temperature

Employ the free base form (mp 214–215 °C) when reactions require elevated temperatures (>120 °C) that would melt or decompose the hydrochloride salt (mp 113–117 °C). The higher thermal stability of the free base ensures solid-state integrity during microwave-assisted couplings or resin heating .

Zwitterionic Solubility for Aqueous Bioconjugation

Leverage the zwitterionic character of the free base (pKa 4.79 for COOH, ~10.5 for NH₂⁺) for aqueous-phase bioconjugation at near-physiological pH, where the compound exhibits some water solubility without requiring counterion removal. In contrast, the N-Boc-protected analog lacks water solubility entirely, and the hydrochloride salt introduces a counterion that may interfere with metal-catalyzed couplings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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